Antifreeze Polypeptide 6 (winter flounder)

Description

Historical Context and Discovery of Antifreeze Proteins/Polypeptides (AFPs) in Marine Organisms

The pioneering research into the survival mechanisms of fish in icy seawater began in the late 1960s. Animal biologist Arthur DeVries was instrumental in the initial discovery and isolation of these remarkable proteins from the blood of Antarctic fish. These first-identified molecules were named antifreeze glycoproteins (AFGPs) due to their composition of repeating glycotripeptide units. nih.gov This discovery challenged the long-held belief that colligative properties of solutes, such as salts, were solely responsible for depressing the freezing point of biological fluids.

Subsequent research in the 1970s expanded the understanding of these ice-inhibiting molecules, leading to the discovery of non-glycosylated antifreeze proteins (AFPs) in various fish species. mdpi.com A significant milestone was the identification of Type I AFPs, which are characterized by their alanine-rich, α-helical structure, in the winter flounder (Pseudopleuronectes americanus). mdpi.comnih.gov These polypeptides were found to be seasonally expressed, with their concentration in the blood plasma peaking during the winter months to provide protection against freezing in the near-shore, icy waters they inhabit. illinois.edunih.gov The discovery of these diverse AFPs opened up a new field of study into their structure, function, and evolutionary origins, which are thought to have arisen independently in different fish lineages as a crucial adaptation to freezing marine environments. nih.gov

Significance of Antifreeze Polypeptide 6 (AFP6) as a Model System in Cryobiological Research

Within the family of winter flounder AFPs, the isoform designated as HPLC-6 (often referred to as AFP6) has emerged as a critical model system for cryobiological investigations. mdpi.com AFP6 is a relatively small, 37-amino acid polypeptide with a single, stable α-helical structure. nih.govresearchgate.net Its manageable size and well-defined secondary structure have made it an ideal candidate for detailed structure-function analysis.

The significance of AFP6 as a model system was solidified with the determination of its three-dimensional crystal structure at a 1.5 Å resolution, providing an unprecedentedly detailed view of its ice-binding features. nih.govcapes.gov.br This was a landmark achievement, as it allowed researchers to propose and test specific models of how the polypeptide interacts with ice crystals. Furthermore, the chemical synthesis of AFP6 and its analogues has been instrumental in dissecting the roles of individual amino acid residues and structural motifs in its antifreeze activity. nih.govnih.gov Studies on recombinant AFP6 expressed in E. coli have also facilitated investigations into its dual functionality, where it can act as an ice growth inhibitor at certain temperatures and an ice nucleator at lower temperatures. dal.ca This complex behavior makes AFP6 a fascinating subject for understanding the fundamental principles of ice-protein interactions.

Overview of Key Research Domains in AFP6 Investigations

Research on winter flounder AFP6 has been multifaceted, encompassing several key domains that have collectively advanced our understanding of this unique polypeptide. These research areas are highly interconnected and build upon one another to provide a comprehensive picture of AFP6's biology.

The primary research domains include:

Structure-Function Relationship: This area focuses on elucidating how the specific amino acid sequence and the three-dimensional α-helical structure of AFP6 dictate its antifreeze function. nih.govresearchgate.net Key investigations have involved site-directed mutagenesis and the synthesis of peptide fragments to identify critical residues for helical stability and ice binding. nih.gov

Mechanism of Action: This domain seeks to understand the precise molecular interactions through which AFP6 adsorbs to ice crystals and inhibits their growth. Research in this area has explored the roles of hydrogen bonding and hydrophobic interactions in the binding process, leading to various proposed models of ice recognition. nih.govnih.gov

Biosynthesis and Regulation: This line of inquiry investigates how the production of AFP6 is controlled within the winter flounder. Studies have revealed that AFP6 is synthesized as a larger precursor protein, or pro-antifreeze, primarily in the liver. nih.govscholaris.ca The expression of these precursor polypeptides is under seasonal and hormonal control, ensuring that the antifreeze protection is available when needed. nih.govcapes.gov.br

These research domains are not exhaustive but represent the core pillars of AFP6 investigation that have established it as a cornerstone of cryobiology.

Interactive Data Tables

Below are interactive tables summarizing key data related to Antifreeze Polypeptide 6 from Pseudopleuronectes americanus.

Table 1: Physicochemical Properties of Antifreeze Polypeptide 6 (AFP6)

| Property | Value | Source |

| Amino Acid Residues | 37 | nih.gov |

| Molecular Weight | ~3.3 kDa (protein), 3242.52 Da (synthetic) | nih.govphoenixpeptide.com |

| Secondary Structure | Single α-helix | nih.gov |

| Isoform Name | HPLC-6 | mdpi.com |

| PDB Code | 1WFA | mdpi.com |

| Solubility | Soluble in water | phoenixpeptide.com |

Table 2: Key Research Findings on AFP6 Structure and Function

| Research Area | Key Finding | Significance | Source(s) |

| Structural Stability | The α-helix is stabilized by charge-dipole interactions at the termini, a salt bridge between Lys18 and Glu22, and hydrophobic interactions. | Explains the unusual stability of a short, single α-helix in an aqueous environment. | nih.govresearchgate.net |

| Ice-Binding Motifs | Consists of four repeated ice-binding motifs forming a flat binding surface. | This repetitive structure is crucial for the specific adsorption to ice crystal planes. | nih.govcapes.gov.br |

| Mechanism of Action | Binding to ice is a cooperative effect of hydrogen bonding (via Thr and Asx residues) and hydrophobic interactions. | Provides a detailed model of how the polypeptide recognizes and inhibits ice crystal growth. | nih.gov |

| Biosynthesis | Synthesized as a precursor protein (pro-antifreeze) in the liver, which is then processed. | Reveals the biological pathway for producing the mature, active antifreeze polypeptide. | nih.govnih.gov |

Propriétés

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C133H225N43O51.C2HF3O2/c1-48(2)41-81(167-114(208)66(21)152-104(198)57(12)146-99(193)53(8)142-98(192)52(7)145-102(196)56(11)150-108(202)62(17)158-124(218)85(46-91(188)189)171-127(221)86(47-177)172-117(211)71(26)163-129(223)93(74(29)179)174-119(213)77(135)43-90(186)187)125(219)175-94(75(30)180)130(224)160-63(18)109(203)154-68(23)116(210)169-84(45-88(137)183)123(217)159-69(24)112(206)164-78(35-32-33-39-134)120(214)156-60(15)106(200)148-58(13)103(197)151-65(20)111(205)165-79(37-38-89(184)185)121(215)170-82(42-49(3)4)126(220)176-95(76(31)181)131(225)161-64(19)110(204)153-67(22)115(209)168-83(44-87(136)182)122(216)157-61(16)107(201)149-55(10)101(195)144-51(6)97(191)141-50(5)96(190)143-54(9)100(194)147-59(14)105(199)155-72(27)118(212)173-92(73(28)178)128(222)162-70(25)113(207)166-80(132(226)227)36-34-40-140-133(138)139;3-2(4,5)1(6)7/h48-86,92-95,177-181H,32-47,134-135H2,1-31H3,(H2,136,182)(H2,137,183)(H,141,191)(H,142,192)(H,143,190)(H,144,195)(H,145,196)(H,146,193)(H,147,194)(H,148,200)(H,149,201)(H,150,202)(H,151,197)(H,152,198)(H,153,204)(H,154,203)(H,155,199)(H,156,214)(H,157,216)(H,158,218)(H,159,217)(H,160,224)(H,161,225)(H,162,222)(H,163,223)(H,164,206)(H,165,205)(H,166,207)(H,167,208)(H,168,209)(H,169,210)(H,170,215)(H,171,221)(H,172,211)(H,173,212)(H,174,213)(H,175,219)(H,176,220)(H,184,185)(H,186,187)(H,188,189)(H,226,227)(H4,138,139,140);(H,6,7)/t50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73+,74+,75+,76+,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,92-,93-,94-,95-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABODHCBIHPNBTM-CHFRTENOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)N)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C135H226F3N43O53 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Genetic Foundations of Antifreeze Polypeptide 6

Gene Structure and Genomic Organization of AFP6 in Pseudopleuronectes americanus

The genetic basis for antifreeze protein production in the winter flounder is rooted in a large, multigene family. nih.gov Genomic analyses have revealed that the Pseudopleuronectes americanus genome contains approximately 30 to 40 AFP genes, with distinct gene sets coding for liver-type and skin-type isoforms. nih.govnih.gov This multiplicity allows for the production of large quantities of AFP required to protect the fish during winter.

The majority of these AFP genes are organized in long tandem arrays. nih.gov Each repeating unit is about 7 to 8 kilobase pairs (kbp) in length and contains a single AFP gene of approximately 1 kbp. nih.gov All genes within these arrays share the same transcriptional orientation. nih.gov This tandem arrangement is thought to have arisen from gene amplification events, likely as an evolutionary response to the onset of Cenozoic ice ages. nih.gov While the repeating units are highly homologous, they exhibit some polymorphisms in restriction sites and lengths, indicating ongoing evolution and diversification within the gene family. nih.gov These gene clusters are themselves grouped together in the genome, forming a large and complex AFP locus. nih.gov This intricate genomic organization underscores the evolutionary pressure to maintain a high capacity for AFP synthesis.

| Feature | Description | Source(s) |

| Gene Family Size | Approximately 30-40 AFP gene copies in the genome. | nih.govnih.gov |

| Genomic Arrangement | Tandemly linked direct repeats. | nih.gov |

| Repeat Unit Size | 7 to 8 kilobase pairs (kbp). | nih.gov |

| Gene Size per Repeat | ~1 kilobase pair (kbp). | nih.gov |

| Transcriptional Orientation | All genes within an array are transcribed in the same direction. | nih.gov |

| Evolutionary Origin | Believed to have evolved via gene amplification in response to climate cooling. | nih.govnih.gov |

Transcriptional Regulation and Environmental Modulation of AFP6 Gene Expression in vivo

The expression of AFP genes in the winter flounder is a highly regulated process, finely tuned by environmental cues and hormonal signals to match seasonal needs. Distinct regulatory mechanisms govern the expression of different AFP types, such as the liver-type (wflAFPs), which are secreted into the bloodstream, and the skin-type (wfsAFPs), which are thought to function intracellularly. nih.govscholaris.ca

Transcriptional control is primarily mediated by enhancer elements located within the single intron of the AFP genes. scholaris.ca A critical liver-specific enhancer, designated "Element B," has been identified in the intron of the wflAFP gene. This element is crucial for the high level of gene expression observed in the liver. scholaris.ca The activity of this enhancer is controlled by the interplay of specific transcription factors. A liver-enriched transcription factor, C/EBPα, binds directly to Element B and transactivates gene expression, playing a pivotal role in the tissue-specific expression of liver-type AFPs. scholaris.ca Another widely expressed DNA-binding protein, initially termed Antifreeze Enhancer-binding Protein (AEP), also interacts with this element and is necessary for enhancer transactivation. scholaris.ca

Hormonal pathways are key in modulating this transcriptional activity. Growth hormone (GH) is known to regulate AFP expression. Furthermore, Insulin-like Growth Factor 1 (IGF-1) and the PI3-kinase signaling pathway have been shown to inhibit wflAFP gene expression. scholaris.ca This complex network of enhancers, transcription factors, and signaling pathways allows the winter flounder to precisely control the production of AFPs, ramping up synthesis in the autumn as water temperatures drop and shutting it down in the spring.

| Regulatory Component | Function | Target Gene Type | Source(s) |

| Element B | Liver-specific intronic enhancer. | Liver-type (wflAFP) | scholaris.ca |

| C/EBPα | Liver-enriched transcription factor that binds Element B and activates transcription. | Liver-type (wflAFP) | scholaris.ca |

| AEP | Antifreeze Enhancer-binding Protein; interacts with Element B and is required for enhancer activity. | Liver-type (wflAFP) | scholaris.ca |

| IGF-1 / PI3-Kinase | Signaling molecules that inhibit gene expression. | Liver-type (wflAFP) | scholaris.ca |

| Environmental Cue | Low water temperature triggers the regulatory cascade. | All AFP types | scholaris.canih.gov |

Post-Translational Modifications and Their Impact on AFP6 Maturation and Activity (e.g., C-terminal amidation)

Following translation, antifreeze polypeptides undergo critical modifications to become fully mature and active. For secreted isoforms like the liver-type AFPs, this process begins with the removal of a signal peptide, which directs the nascent protein into the secretory pathway. uniprot.org Subsequently, a propeptide sequence is cleaved by enzymes such as dipeptidylpeptidases to yield the final, active protein that is released into the bloodstream. uniprot.org In contrast, some isoforms, like the skin-type AFPs, are translated as mature polypeptides that lack both signal and prosequences, suggesting they remain and function within the cell. nih.gov

A common and vital post-translational modification (PTM) for many bioactive peptides is C-terminal amidation. nih.gov This process involves the enzymatic conversion of a C-terminal glycine-extended precursor into a peptide with a C-terminal amide. nih.gov Amidation neutralizes the negative charge of the C-terminal carboxyl group, which can have profound effects on the peptide's structure, stability, and biological activity. biorxiv.orgnih.gov For many peptides, amidation is essential for maintaining a stable α-helical conformation and enhancing interactions with biological membranes. biorxiv.orgnih.gov While the specific PTMs of AFP6 are not fully detailed in all literature, the principles of C-terminal amidation are highly relevant. Such a modification could enhance the stability of AFP6's α-helical structure, which is critical for its ice-binding function, and potentially influence its interactions at the ice-water interface. However, C-terminal amides can also act as signals for protein degradation, marking proteins for clearance by cellular machinery, which could be a mechanism for regulating AFP levels. cornlab.com

| Modification | Description | Relevance to AFPs | Source(s) |

| Signal Peptide Cleavage | Removal of an N-terminal sequence that directs the protein for secretion. | Occurs in secreted liver-type AFPs. | uniprot.org |

| Propeptide Removal | Cleavage of a pro-sequence to generate the mature, active protein. | Occurs in secreted liver-type AFPs. | uniprot.org |

| C-terminal Amidation | Conversion of the C-terminal carboxyl group to an amide. | Potentially enhances helical stability and ice-binding activity; its specific role in AFP6 requires further study. | nih.govbiorxiv.orgnih.gov |

Molecular Cloning and Recombinant Expression Strategies for AFP6 Production in Heterologous Systems (e.g., E. coli)

The production of AFP6 and other antifreeze proteins in heterologous systems, particularly the bacterium Escherichia coli, is a cornerstone of research into their structure and function. dal.canih.gov The well-understood genetics and rapid growth of E. coli make it an ideal host for generating the large quantities of protein needed for biochemical and biophysical studies. nih.govfrontiersin.org

Several strategies have been successfully employed to express Type I AFPs in E. coli. A common approach involves expressing the protein intracellularly. dal.canih.gov Due to the small size and sometimes unstable nature of AFPs, they are often produced as fusion proteins, where the AFP sequence is linked to a larger, more stable partner protein. dal.ca This can improve expression levels and simplify purification. After purification, the fusion tag is typically cleaved to release the active AFP. dal.ca A significant challenge with high-level intracellular expression is the formation of insoluble aggregates known as inclusion bodies. nih.gov While this complicates purification, a protocol has been developed for Type I AFPs that allows for simple recovery and refolding of the active protein from these bodies without complex chromatography. nih.gov

Alternatively, secretory expression systems have been developed. In this strategy, the AFP gene is fused with a bacterial signal peptide, directing the translated protein to be exported out of the cytoplasm and into the culture medium. nih.gov This can facilitate purification and ensure proper folding. The choice of expression vector, such as the widely used pET system which utilizes a potent T7 promoter, and the E. coli host strain (e.g., BL21(DE3)) are critical factors for maximizing yield. nih.govfrontiersin.org

| Expression Strategy | Description | Advantages | Challenges | Source(s) |

| Intracellular Fusion Protein | AFP is expressed in the cytoplasm fused to a larger protein. | Increased stability and expression levels; simplified purification. | Requires a cleavage step to remove the fusion tag. | dal.ca |

| Inclusion Body Formation | High-level expression leads to insoluble protein aggregates. | Protects protein from degradation; high yield. | Requires denaturation and refolding steps to recover active protein. | nih.gov |

| Secretory Expression | AFP is exported to the periplasm or culture medium. | Simplified purification; potential for better folding. | Lower yields compared to intracellular expression. | nih.gov |

Site-Directed Mutagenesis and Genetic Engineering Approaches for AFP6 Variant Creation

Studies on a winter flounder skin-type AFP (wfsAFP-2) used site-directed mutagenesis to investigate the importance of a putative ice-binding motif. nih.gov Researchers introduced residues to create complete ice-binding motifs that were absent in the wild-type skin protein. Surprisingly, these mutations led to a decrease in antifreeze activity. nih.gov This unexpected result was correlated with a loss of α-helical content and thermal stability, suggesting that for these small proteins, maintaining a stable helical structure is a critical compromise that can be disrupted even by the addition of theoretically beneficial ice-binding residues. nih.gov

In other work, mutagenesis was used to create an inactive variant of AFP6. dal.ca This mutant protein, lacking antifreeze activity, served as an essential negative control in experiments designed to study the protein's effects on ice nucleation. dal.ca These genetic engineering approaches provide invaluable tools for defining the precise contributions of individual amino acids to the unique properties of AFP6 and for designing novel variants with potentially enhanced or altered activities.

| Mutation Target / Study | Purpose of Mutation | Outcome | Implication | Source(s) |

| wfsAFP-2 (Skin-type AFP) | Introduce complete ice-binding motifs ('-K-DT-'). | Decreased antifreeze activity, reduced α-helicity and thermal stability. | Highlights the critical balance between ice-binding residues and overall structural stability. | nih.gov |

| AFP6 | Create an inactive mutant. | Loss of measurable antifreeze activity. | Provided a crucial negative control for functional studies. | dal.ca |

Structural Biology and Biophysics of Antifreeze Polypeptide 6

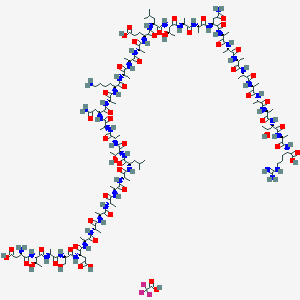

Primary Amino Acid Sequence Analysis and Peptide Architecture of AFP6

The primary structure of AFP6 consists of 37 amino acid residues. nih.govnih.gov A defining characteristic of its peptide architecture is the presence of three 11-residue repeats with the consensus sequence Thr-X₂-Asx-X₇, where 'Asx' can be either Aspartic acid (Asp) or Asparagine (Asn), and 'X' is typically Alanine (B10760859) (Ala). nih.gov This repetitive motif is fundamental to its function. The protein is notably rich in Alanine, which constitutes approximately 60% of the total residues, contributing significantly to its hydrophobic character. nih.govnih.gov

The sequence begins with an N-terminal Aspartic acid and concludes with a C-terminal Arginine, which is post-translationally amidated. nih.govnih.gov This C-terminal amidation is critical for the protein's full activity. nih.gov The complete amino acid sequence, as determined from cDNA and protein analysis, reveals the precise arrangement of these residues. rcsb.orgnih.gov

| Position | Amino Acid (3-Letter) | Amino Acid (1-Letter) | Repeat |

|---|---|---|---|

| 1 | Asp | D | N-Cap |

| 2 | Thr | T | |

| 3 | Ala | A | Repeat 1 |

| 4 | Ser | S | |

| 5 | Asp | D | |

| 6 | Ala | A | |

| 7 | Ala | A | |

| 8 | Ala | A | |

| 9 | Ala | A | |

| 10 | Ala | A | |

| 11 | Ala | A | |

| 12 | Leu | L | |

| 13 | Thr | T | |

| 14 | Ala | A | Repeat 2 |

| 15 | Ala | A | |

| 16 | Asn | N | |

| 17 | Ala | A | |

| 18 | Lys | K | |

| 19 | Ala | A | |

| 20 | Ala | A | |

| 21 | Ala | A | |

| 22 | Glu | E | |

| 23 | Leu | L | |

| 24 | Thr | T | |

| 25 | Ala | A | Repeat 3 |

| 26 | Ala | A | |

| 27 | Asn | N | |

| 28 | Ala | A | |

| 29 | Ala | A | |

| 30 | Ala | A | |

| 31 | Ala | A | |

| 32 | Ala | A | |

| 33 | Ala | A | |

| 34 | Ala | A | |

| 35 | Thr | T | |

| 36 | Ala | A | C-Cap |

| 37 | Arg | R |

Elucidation of Secondary and Tertiary Structure of AFP6

The three-dimensional structure of AFP6 has been determined through a combination of spectroscopic and crystallographic techniques, revealing a well-defined and stable conformation essential for its ice-binding function.

Circular Dichroism (CD) spectroscopy has been instrumental in confirming the secondary structure of AFP6. The CD spectra of AFP6 are characteristic of a protein with a high α-helical content, showing distinct negative minima at approximately 208 nm and 222 nm and a maximum around 192 nm. researchgate.net Studies have shown that at temperatures near the freezing point of seawater (-1°C), the protein is over 85% helical. researchgate.net The high helical content is maintained at both 25°C and -1°C. researchgate.net The molar ellipticity at 222 nm, a standard measure of helicity, was reported to be -36,100 deg·cm²·dmol⁻¹ at 1°C. researchgate.net This high degree of stable helicity is a key feature of Type I AFPs. mcmaster.ca

NMR spectroscopy studies have corroborated the findings from CD, confirming that AFP6 adopts a predominantly α-helical structure in solution. nih.govresearchgate.net These studies provide a more detailed view of the protein's conformation and dynamics in an aqueous environment. NMR relaxation data has been particularly insightful, revealing information about the flexibility of different parts of the polypeptide chain. nih.govresearchgate.net This technique was crucial in demonstrating that the C-terminal residues of AFP6 exhibit increased flexibility when the native C-terminal amide is absent, a feature directly linked to a reduction in its antifreeze activity. nih.gov

The definitive high-resolution structure of AFP6 was determined by X-ray crystallography. nih.govrcsb.org The structure, solved to a resolution of 1.5 Å, was the first of its kind for a single α-helical protein of its size and provided a detailed view of its ice-binding features. nih.govrcsb.org The crystallographic data confirms that the entire 37-residue polypeptide forms a single, continuous α-helix. nih.govnih.gov

A key feature revealed by the crystal structure is the amphipathic nature of the helix. nih.gov The side chains involved in ice-binding, including the polar residues of the Thr-X₂-Asx-X₇ repeats, are aligned on one flat surface of the helix. rcsb.org This forms the ice-binding face. The opposite face is primarily composed of hydrophobic Alanine residues. nih.gov The structure also highlights elaborate amino- and carboxy-terminal "cap" structures, formed by residues like Asp1, Thr2, and the amidated Arg37, which stabilize the helix by interacting with the helix dipole and preventing fraying. nih.govnih.govrcsb.org

| Parameter | Value |

|---|---|

| PDB ID | 1WFA |

| Method | X-RAY DIFFRACTION |

| Resolution | 1.70 Å |

| R-Value Work | 0.179 |

| R-Value Free | 0.226 |

| Organism | Pseudopleuronectes americanus (Winter Flounder) |

| Structure | Single α-helix |

| Key Features | Four repeated ice-binding motifs; N- and C-terminal caps |

Conformational Dynamics, Flexibility, and Stability of AFP6

The stability of the AFP6 α-helix is crucial for its function and is maintained by a combination of interactions. nih.gov These include charge-dipole interactions between the charged terminal amino acids (Asp¹⁺ and Arg³⁷⁺) and the dipole moment of the α-helix. nih.govresearchgate.net Additionally, an intramolecular salt bridge between the side chains of Lysine-18 and Glutamic acid-22 provides further stabilization to the helix. nih.govnih.gov Hydrophobic interactions among the abundant alanine residues also play a significant role in maintaining the protein's compact, helical conformation. nih.govresearchgate.net

While the core of the helix is structurally rigid, a degree of flexibility, particularly at the termini, is inherent to the molecule. However, excessive flexibility is detrimental to its function. nih.gov

The structural integrity of the C-terminus of AFP6 is paramount for its full antifreeze activity. The native protein features an amidated C-terminal arginine residue, which helps to rigidify the end of the helix. nih.gov

Seminal studies using recombinant proteins compared the native, amidated AFP6 with non-amidated mutants. nih.gov While CD spectra showed that both amidated and non-amidated forms remained α-helical, the non-amidated versions exhibited a significant loss of function. nih.gov Specifically, the thermal hysteresis (TH) activity—the direct measure of antifreeze potency—of the non-amidated mutants was found to be 35% lower than that of the amidated, wild-type protein. nih.gov

| Variant | C-Terminal Group | C-Terminal Flexibility (from NMR) | Relative Thermal Hysteresis (TH) Activity |

|---|---|---|---|

| Wild-Type (Native) | -Arg-NH₂ | Rigid | 100% |

| Non-amidated Mutant | -Arg-COOH | Flexible | ~65% |

Hydration Shell Properties and Water Interactions of AFP6 in Solution

The interaction between Antifreeze Polypeptide 6 (AFP6) and the surrounding water molecules is fundamental to its antifreeze mechanism. The properties of the hydration shell, the layer of water immediately surrounding the protein, have been a subject of significant research.

A key area of investigation has been whether a pre-ordered, "ice-like" layer of water exists at the ice-binding surface (IBS) of the AFP, which would facilitate binding to an ice crystal. However, computational studies consistently show that the hydration shell density around the IBS is higher than that of bulk water, contradicting the idea of a low-density, ice-like layer. researchgate.netsns.it While the solvation water of an ice surface is typically less dense than bulk water, the water around the protein, including the IBS, is denser. nih.gov

Rather than direct hydrogen bonding between the protein and ice being the sole mechanism, some studies suggest a crucial role for ordered water structures. nih.gov Specifically, simulations indicate that AFP6 adsorbs onto the ice surface through ordered water cages, or clathrate-like structures, that form around the methyl groups of its threonine residues. nih.gov This model emphasizes the importance of hydrophobic interactions in the binding process. Water molecules surrounding the hydrophobic regions of AFP6 tend to form hydrogen-bonded clusters. nih.gov This structuring of water is a key aspect of the interaction, where the hydrophobic alanine residues on the opposite face of the helix repel water molecules, further preventing their approach to the ice surface. tandfonline.com

Computational Modeling and Molecular Dynamics Simulations of AFP6 Structure and Conformational Changes

Computational modeling and molecular dynamics (MD) simulations have been indispensable tools for elucidating the structure, dynamics, and ice-binding mechanism of AFP6, which is often referred to in literature by its isoform name, HPLC6. nih.govnih.gov These theoretical studies provide insights at a molecular level that are difficult to obtain through experimental methods alone. nih.gov

MD simulations have been conducted under various conditions to probe the behavior of AFP6. For instance, simulations have been run at different temperatures, such as 300 K and 253 K, to study structural stability and the effect of temperature on the protein's conformation. tandfonline.com Other simulations have placed the protein in different environments: in the gas phase, solvated in water, and adsorbed onto an ice crystal plane, both with and without surrounding water molecules. nih.gov These simulations typically use a time step of 1 femtosecond (fs) and are run for many nanoseconds to observe the dynamic behavior of the protein and its interaction with water and ice. tandfonline.com

A primary focus of these simulations has been to understand the ice-binding mechanism. Early models emphasized the role of hydrogen bonds between the hydroxyl groups of the four key threonine residues and the oxygen atoms on the ice lattice. tandfonline.comnih.gov MD simulations confirmed that these hydrogen bonds are important for the adsorption of the molecule to the ice crystal surface, thereby inhibiting its growth. tandfonline.com However, more recent computational studies and mutation experiments have highlighted the critical contribution of hydrophobic interactions. nih.govnih.gov Monte Carlo simulations that included hydration potential calculations demonstrated that the desolvation of hydrophobic groups on the AFP upon binding to grooves on the ice surface is the major stabilizing factor in the free energy of binding. nih.gov This finding helps explain experimental results where substituting threonine with the similarly sized but more hydrophobic valine does not abolish antifreeze activity. nih.govnih.gov

The structural integrity of the α-helix is paramount for AFP6 function. Simulations show that at lower temperatures (e.g., 253 K), the protein maintains a stable, long helical structure. tandfonline.com At higher temperatures, thermal motions can cause some loss of this helical structure. tandfonline.com The alanine-rich nature of the polypeptide is crucial for inducing and maintaining this high degree of helicity. nih.gov

Simulations of AFP6 mutants have provided further insights into structure-function relationships. When the crucial threonine residues are mutated to serine, which has a smaller side chain, simulations show that the stable, straight α-helical conformation is lost, and the protein adopts a kinked helical shape that is devoid of ice-binding ability. nih.gov In contrast, for a valine mutant, free energy calculations reveal a dynamic equilibrium between straight and bent helical conformations. nih.gov The straight helical form of the valine mutant is still capable of forming the necessary ordered water cage structures around its hydrophobic side chains, allowing it to bind to ice effectively, similar to the wild-type protein. nih.gov

The table below summarizes key findings from various computational studies on AFP6.

| Study Focus | Simulation Method | Key Findings | References |

| Temperature Effects | Molecular Dynamics | At 253 K, AFP maintains a stable helix. At 300 K, thermal motion leads to some loss of helical structure. | tandfonline.com |

| Ice-Binding Mechanism | Molecular Dynamics | Identified four key ice-binding regions: Asp-1/Thr-2/Asp-5, Thr-13/Asn-16, Thr-24/Asn-27, and Thr-35/Arg-37. nih.gov | nih.gov |

| Role of Hydrophobic Interactions | Monte Carlo Minimization | Desolvation of hydrophobic groups upon binding to ice is the major stabilizing contributor to the free energy of binding. | nih.gov |

| Conformational Stability of Mutants | Equilibrium Simulations & Free Energy Calculations | Threonine to Serine mutation results in a kinked, inactive helix. Threonine to Valine mutation maintains a dynamic equilibrium with an active, straight helical form. | nih.gov |

| Interaction with Hydrate (B1144303) Surfaces | Molecular Dynamics | AFP I adsorbs to hydrate surfaces via specific threonine and alanine residues, causing bending and inhibiting hydrate growth. |

Mechanisms of Antifreeze Activity and Ice Interaction of Antifreeze Polypeptide 6

Adsorption-Inhibition Paradigm of AFP6 on Ice Crystal Surfaces

The primary mechanism by which AFP6 and other antifreeze proteins function is explained by the adsorption-inhibition model. wikipedia.orgnih.govnih.gov According to this paradigm, AFP molecules adsorb onto specific surfaces of a nascent ice crystal. youtube.com This binding inhibits the normal, thermodynamically favored growth of the crystal. By pinning the ice front at numerous points, the AFPs force the ice to grow in highly curved fronts between the adsorbed protein molecules. youtube.comkit.edu The formation of these curved surfaces is energetically unfavorable and requires a greater degree of supercooling to continue growth, effectively lowering the freezing point of the solution. kit.eduosti.gov This process is a noncolligative phenomenon, allowing AFPs to be effective at concentrations significantly lower than traditional antifreezes. wikipedia.orgresearchgate.net

AFP6 exhibits a high degree of specificity in its interaction with the ice crystal lattice. Unlike hyperactive AFPs from insects that can bind to multiple ice planes, Type I AFPs from winter flounder, including the HPLC6 isoform, preferentially bind to the pyramidal planes of hexagonal ice. nih.govnih.govnih.gov Specifically, ice-etching experiments and molecular modeling have identified the {20-21} family of pyramidal planes as the primary binding surface. nih.govnih.govrsc.org

The binding is not only plane-specific but also directional. Monte Carlo docking simulations indicate that AFP6 (specifically the HPLC6 isoform) aligns along the nih.gov direction on the {20-21} plane. nih.gov This precise and specific binding is attributed to a near-perfect steric match between the protein's ice-binding surface and the topography of the {20-21} ice plane, which features distinct 'ridges' and 'valleys' that accommodate the helical protein in a "lock and key" fashion. rsc.org

| Property | Description | Key Amino Acids |

| Binding Plane | {20-21} pyramidal planes | Threonine, Aspartic Acid, Asparagine |

| Binding Direction | nih.gov | Alanine (B10760859) |

| Binding Face | Thr-Ala-Asn surface | Threonine, Alanine, Asparagine |

This table summarizes the specific ice surface recognition and binding properties of Antifreeze Polypeptide 6, based on findings from molecular modeling and ice-etching studies. nih.govnih.gov

The precise nature of the forces driving the AFP6-ice interaction has been a subject of extensive research. Early models emphasized the role of hydrogen bonding between polar amino acid side chains and the water molecules of the ice lattice. nih.govresearchgate.net For winter flounder AFP, a proposed model involves hydrogen bonds formed by the side chains of Threonine, Asparagine, and Aspartic acid residues arranged in a specific pattern that matches the ice lattice on the {20-21} planes. nih.gov

| Interaction Type | Role in AFP6-Ice Binding | Supporting Evidence |

| Hydrophobic & van der Waals | Major contributor to binding energy (>80%). nih.gov Driven by the desolvation of nonpolar residues like Alanine. nih.gov | High percentage of Alanine residues; mutations from Threonine to Valine retain activity. nih.gov |

| Hydrogen Bonding | Provides binding specificity and orientation. nih.gov Dictates the precise match to the {20-21} ice plane. | Involves polar residues like Threonine, Asparagine, and Aspartic Acid. nih.gov |

This table outlines the roles of different molecular interactions in the binding of AFP6 to the ice lattice, highlighting the dual importance of hydrophobic forces for energy and hydrogen bonds for specificity.

Mechanisms of Thermal Hysteresis (TH) Generation by AFP6

A defining characteristic of antifreeze proteins is their ability to create a difference between the melting point and the freezing point of a solution, a phenomenon known as thermal hysteresis (TH). nih.govnih.govkit.edu The ice crystals in the presence of AFP6 will not grow within this thermal hysteresis gap. nih.gov This effect is a direct consequence of the adsorption-inhibition mechanism. The binding of AFP6 molecules to the ice surface prevents growth at those sites, forcing the ice front to curve between the bound proteins. According to the Gibbs-Thomson (or Kelvin) effect, this induced curvature increases the surface energy and makes further growth thermodynamically unfavorable, thus depressing the freezing point to a new, lower "hysteresis freezing point". nih.govosti.gov

The magnitude of thermal hysteresis is directly influenced by the concentration of AFP6 in the solution. nih.govnih.gov Generally, as the concentration of AFP increases, the TH activity also increases, up to a certain plateau point. nih.govosti.gov This is because a higher bulk concentration leads to a higher surface concentration of AFP molecules adsorbed on the ice crystal. rsc.org With more AFP molecules bound to the ice surface, the distance between them decreases, resulting in smaller and more highly curved ice fronts. rsc.orgnih.gov This greater curvature requires a larger degree of supercooling to overcome, leading to a greater TH effect. rsc.org

The specific and irreversible binding of AFP6 to the pyramidal planes of an ice crystal leads to a dramatic alteration of the crystal's morphology, a process known as dynamic ice shaping (DIS). dtic.milresearchgate.net In the absence of AFPs, a growing ice crystal in supercooled water typically forms a flat, circular disc. However, in the presence of AFP6, growth on the {20-21} pyramidal planes is arrested. This forces the crystal to grow preferentially along the c-axis, resulting in a distinctive hexagonal bipyramidal (spicular) shape. nih.govacs.org

This shaping is a persistent effect; the bipyramidal morphology is maintained even as the crystal grows in size. acs.org For Type I AFP, the resulting ice crystals exhibit a characteristic c:a axis ratio of approximately 3.3:1, which is the predicted ratio for a crystal expressing the {20-21} pyramidal planes. acs.org This observed shape is direct visual evidence of the protein's specific binding activity.

Inhibition of Ice Recrystallization (IRI) by AFP6

Beyond depressing the freezing point, AFP6 also exhibits potent ice recrystallization inhibition (IRI) activity. nih.gov Ice recrystallization is the process where, during frozen storage, larger ice crystals grow at the expense of smaller ones, a phenomenon driven by the reduction of total surface area and energy. This process can be highly damaging to biological tissues. nih.govnih.gov

AFP6 inhibits recrystallization by adsorbing to the surface of the small ice crystals, effectively preventing them from shrinking and stopping larger crystals from growing. nih.gov This function is a direct extension of the adsorption-inhibition mechanism. By stabilizing the surfaces of all ice crystals present, AFP6 minimizes the mass transfer from smaller to larger crystals. This IRI activity is considered crucial for the cryoprotective effects of AFPs and is often observed even at concentrations too low to produce significant thermal hysteresis. nih.gov Studies have shown that Type I AFPs can reduce cryoinjury, such as hemolysis in red blood cells, which is attributed to their IRI function. nih.gov

Role of Ordered Water Molecules in AFP6 Ice-Binding and Activity

The interaction between Antifreeze Polypeptide 6 (AFP6) from winter flounder and ice is a nuanced process, with ordered water molecules at the protein's surface playing a pivotal role. The prevailing "anchored clathrate" model posits that the protein does not bind directly to the ice lattice but rather through a pre-ordered layer of water molecules. pnas.orgnih.govaip.org This mechanism elegantly resolves the long-standing debate over whether hydrogen bonding or hydrophobic interactions are the primary drivers of AFP activity.

The ice-binding site (IBS) of AFP6 is characteristically amphipathic, featuring both hydrophobic and hydrophilic residues. nih.gov Molecular dynamics simulations have revealed that the relatively hydrophobic regions of the IBS are capable of organizing surrounding water molecules into an ice-like lattice. pnas.org This ordering is a result of the hydrophobic effect, where water molecules form cage-like or "clathrate" structures around nonpolar groups. nih.gov These ordered water molecules are then "anchored" to the protein's surface via hydrogen bonds with the hydrophilic residues, such as threonine. pnas.org

This layer of anchored, structured water molecules presents an excellent three-dimensional match to the crystal planes of ice, particularly the primary prism and basal planes. pnas.org In essence, the AFP brings its own "ice" with it, facilitating a highly specific and strong binding to nascent ice crystals. aip.org This model is supported by X-ray crystallography and molecular dynamics simulations, which show an extensive array of ice-like surface waters on AFPs. pnas.orgnih.gov The stability of these anchored clathrate waters is thought to decrease at temperatures above 0 °C. pnas.org

The dynamics of these ordered water molecules are also crucial. It is proposed that only a fraction of AFP molecules in a solution at any given time will possess a sufficient number of correctly oriented water molecules to be competent for ice-binding. pnas.org The population of these ice-binding-competent AFPs increases with higher protein concentration and longer annealing times, which corresponds to the observed concentration-dependent activity of AFPs. pnas.org This mechanism, driven by enthalpic gains from the favorable interactions, underscores the sophisticated interplay between the protein, its hydration shell, and the ice crystal surface. pnas.org

Theoretical Models and Computational Predictions for AFP6-Ice Interaction

The precise mechanism of AFP6's interaction with ice has been the subject of extensive theoretical modeling and computational analysis for decades. nih.govnih.gov Due to the experimental challenges of studying the AFP-ice complex at an atomic level, molecular modeling has been an invaluable tool. nih.govnih.gov

Early models centered on the idea of a direct hydrogen-bonding interaction between the polar residues of the AFP and the ice lattice. nih.govnih.gov Specifically, it was proposed that the regularly spaced threonine and asparagine/aspartic acid residues on the α-helical structure of AFP6 would align with the water molecules on specific planes of the ice crystal, such as the {202̄1} pyramidal plane. elifesciences.orgnih.gov

However, subsequent experimental evidence, particularly mutagenesis studies, suggested that hydrophobic interactions could be the main contributor to the AFP-ice association. nih.govnih.gov This led to the development of models where the desolvation of hydrophobic groups on the AFP upon binding to grooves on the ice surface provides the major stabilizing energy for the complex. nih.govnih.gov Monte Carlo minimized complexes of AFPs with ice, taking into account non-bonded interactions, hydrogen bonds, and the hydration potential, have supported the significance of hydrophobic contributions. nih.govnih.gov

More recent and sophisticated computational approaches, such as molecular dynamics (MD) simulations, have provided a more integrated view that reconciles these earlier models. elifesciences.orgnih.govbio-conferences.org These simulations have been performed under various conditions, including in the gas phase, solvated by water, and adsorbed on an ice crystal plane. nih.govcapes.gov.br Key findings from these simulations for winter flounder AFP include:

The identification of four distinct ice-binding regions on AFP6, each containing threonine and asparagine/aspartic acid residues. The 11-residue spacing of these regions matches the ice lattice constant, allowing for simultaneous interaction with the ice surface. nih.gov

Confirmation that both hydrogen bonding and van der Waals interactions are crucial for a perfect "host/guest" fit between the protein and the ice surface topology. nih.gov

The proposal that the growth of ice around the AFP is necessary to promote stable binding and subsequent growth inhibition. acs.org

The "anchored clathrate" model, emerging from MD simulations and crystallographic data, which posits that the AFP organizes water molecules into an ice-like structure that then binds to the ice lattice. pnas.orgaip.org

These computational studies have been instrumental in explaining experimental observations, such as why substituting threonine with valine does not abolish antifreeze activity, whereas substitution with serine does. nih.govnih.gov The combination of theoretical models and computational predictions continues to refine our understanding of the intricate molecular dance between AFP6 and ice.

Data Tables

Table 1: Summary of AFP6 Concentration Effects on Ice Formation

| AFP6 Concentration | Observed Effect | Proposed Mechanism | Reference(s) |

| Low (physiological) | Ice growth inhibition | Monomeric AFP6 binds to ice crystal faces, preventing further growth (adsorption-inhibition). | nih.gov |

| High (>8 mg/mL) | Ice nucleation enhancement | Oligomerization/aggregation of AFP6 molecules creates a template for ice nucleation. | nih.govnih.gov |

| 1.5 mM | Maximum ice nucleation | Optimal concentration for the formation of ice-nucleating protein aggregates. | nih.gov |

Table 2: Evolution of Theoretical Models for AFP6-Ice Interaction

| Model | Primary Driving Force | Key Features | Supporting Evidence | Reference(s) |

| Hydrogen-Bonding Model | Direct hydrogen bonds between AFP polar residues and ice. | Spacing of Thr/Asx residues matches ice lattice. | Early computational models. | nih.govnih.govelifesciences.org |

| Hydrophobic Interaction Model | Desolvation of hydrophobic AFP residues upon binding to ice. | Van der Waals interactions are critical; explains some mutagenesis results. | Mutagenesis studies; Monte Carlo simulations. | nih.govnih.gov |

| Anchored Clathrate Model | Both hydrophobic and hydrophilic interactions. | AFP organizes a layer of "ice-like" water molecules that mediate binding to the ice crystal. | X-ray crystallography; Molecular Dynamics simulations. | pnas.orgnih.govaip.org |

Evolutionary Biology and Ecophysiological Aspects of Antifreeze Polypeptide 6

Evolutionary Origins and Diversification of AFP Genes in Fish

The emergence of antifreeze proteins (AFPs) in various fish species is a classic example of adaptive evolution driven by the life-or-death selective pressure of polar and subpolar marine glaciations. oup.compnas.org These proteins protect fish from freezing by binding to ice crystals in their blood and body fluids, thereby halting their growth. oup.comresearchgate.netoceanbites.org The diverse structures of AFPs, such as Type I, II, III, and antifreeze glycoproteins (AFGPs), stem from their distinct genetic ancestries, making them ideal models for studying the evolution of new genes. oup.compnas.org

One of the most striking findings in AFP evolution is the near-identical nature of Type I AFPs (which includes AFP6) in phylogenetically distant fish taxa, such as flounders, sculpins, and cunners. researchgate.netoceanbites.orgnih.gov Despite their remarkable similarity in amino acid sequence and alpha-helical structure, these proteins have evolved independently in each lineage. oup.comnih.gov This phenomenon is a quintessential example of convergent evolution, where unrelated species independently develop similar traits to adapt to similar environmental challenges—in this case, the threat of freezing in icy seawater. oup.comoceanbites.orgthebrighterside.news

Genomic studies have confirmed that the AFPI genes in winter flounder, grubby sculpin, and cunner originated from distinct genetic precursors. researchgate.netnih.gov While the protein sequences converged to perform the same ice-binding function, the genomic loci, intronic sequences, and regulatory regions show clear evidence of separate evolutionary paths. oup.comresearchgate.net This discovery underscores that functional necessity can drive not only the evolution of a similar protein function but also, in rare cases, a striking convergence at the protein sequence level. oup.comresearchgate.net

The independent origin of nearly identical AFPs in different fish has provided profound insights into the mechanisms of new gene formation. nih.govnih.govthebrighterside.news Rather than arising from a common ancestral gene, evidence points to a process of "partial de novo origination." nih.govthebrighterside.news In this process, each lineage independently evolved a novel coding region for the ice-binding protein from previously non-coding or unrelated DNA, while repurposing fragments from ancestral genes to serve as regulatory regions. nih.govthebrighterside.news

Several conceptual models have been proposed to explain this evolutionary pathway:

Innovation-Amplification-Divergence (IAD) Model : This model suggests that a novel functional change can occur before gene duplication, which is then amplified and refined. It is considered applicable to AFPI formation in all three studied lineages (flounder, sculpin, cunner). nih.govthebrighterside.news

Duplication-Degeneration-Divergence (DDD) Model : A newly proposed model, particularly for the sculpin lineage, where a new function arises from what was once a degenerated pseudogene. nih.govnih.gov

DDD with Gene Fission : In the cunner lineage, a variation of the DDD model is proposed where a duplicated gene splits, and each new sibling gene differentially degenerates and renovates distinct functional domains from the parent gene. nih.govnih.gov

These models illustrate the diverse and intricate ways that natural selection can harness different genomic resources to create a life-saving protein across divergent species. nih.govthebrighterside.news

Adaptive Significance of AFP6 in Cold Adaptation and Freeze Avoidance of Pseudopleuronectes americanus

The primary adaptive significance of AFP6 and other antifreeze proteins in the winter flounder is survival in seawater that reaches temperatures as low as -1.9°C. nih.govnoaa.gov Marine teleost fish are typically hypo-osmotic to seawater, meaning their blood freezes at a higher temperature (around -0.7°C) than the surrounding water. nih.gov AFPs provide a crucial defense mechanism by inhibiting the growth of ice crystals that may enter the body, a process known as inoculative freezing. pnas.org

AFP6, a 37-residue alpha-helical protein, is abundant in the flounder's blood plasma during the winter. researchgate.netnih.gov It functions by adsorbing to the surface of ice crystals, a kinetically controlled process that prevents them from growing to a lethal size. nih.govdal.ca While moderate AFPs like AFP6 are effective, studies have shown that they alone are not sufficient to provide full freeze resistance at the lowest environmental temperatures. nih.gov The winter flounder also produces hyperactive antifreeze proteins, which are 10 to 100 times more effective at depressing the freezing point and are essential for conferring complete protection. nih.gov The presence of multiple AFP types, including skin-type AFPs, provides comprehensive protection, preventing ice propagation at the organism's outer surfaces and within its circulatory system. nih.govnih.gov

Seasonal and Environmental Regulation of AFP6 Production in vivo

The production of AFP6 in winter flounder is not constant but is tightly regulated in an annual cycle that aligns with environmental conditions. This seasonal regulation ensures that the fish does not expend energy producing these proteins when they are not needed, such as during the warmer summer months.

A model based on extensive research indicates that the primary regulators are photoperiod and hormones. nih.gov

Summer Inhibition : During the long day lengths of summer, the pituitary gland releases growth hormone (GH). GH actively blocks the transcription of the AFP genes in the liver, halting protein production. nih.gov

Autumn Onset : As day lengths shorten in the fall, the central nervous system inhibits the release of GH. This cessation of inhibition allows the transcription of AFP genes to begin, and the liver starts synthesizing antifreeze proteins. nih.gov

Spring Cessation : In the spring, as day lengths increase, GH is once again released from the pituitary, and the transcription of AFP genes is shut down. nih.gov

This precise hormonal control, cued by photoperiod, allows the winter flounder to anticipate the onset of freezing temperatures and build up a protective concentration of AFPs in its blood just in time for winter. nih.govnih.gov

Comparative Analysis of AFP6 with Other Antifreeze Protein Types

Antifreeze proteins are found not only in fish but also in insects, plants, fungi, and bacteria, showcasing a remarkable diversity in structure and activity. wikipedia.orgcdnsciencepub.com A comparative analysis highlights the unique characteristics of AFP6.

| Feature | AFP6 (Fish Type I - Moderate) | Hyperactive Fish AFP (e.g., from Flounder) | Insect AFPs (e.g., from Beetles) | Plant AFPs |

| Primary Structure | Single alpha-helix, alanine-rich (e.g., AFP6 has >60% alanine). nih.govnih.gov | Very long, rod-like dimer of alpha-helices. nih.gov | Often beta-helical or beta-solenoid structures with tandem repeats. wikipedia.orgnih.gov | Diverse, many evolved from pathogenesis-related proteins. nih.govwikipedia.org |

| Activity Level (Thermal Hysteresis) | Moderate (approx. 1-2°C). pnas.org | Hyperactive (10-100x more active than moderate AFPs). nih.gov | Hyperactive (can exceed 5°C). nih.govpnas.org | Weak (low thermal hysteresis). nih.govwikipedia.org |

| Primary Function | Inhibits ice crystal growth. nih.gov | Potently inhibits ice crystal growth, crucial for full freeze resistance. nih.gov | Potently inhibits ice crystal growth, allowing for deep supercooling. nih.govucsd.edu | Primarily inhibits ice recrystallization rather than initial freezing. nih.govwikipedia.org |

| Evolutionary Origin | Convergently evolved from different progenitors in various fish. oup.comresearchgate.net | Evolved within flounder lineage. nih.gov | Convergently evolved; some show high sequence similarity despite vast evolutionary distance, suggesting potential horizontal gene transfer. nih.gov | Evolved from proteins with other functions (e.g., antifungal). wikipedia.org |

Biotechnological Research and Non Human Applications of Antifreeze Polypeptide 6

Research into Cryopreservation of Non-Human Cells and Tissues Utilizing AFP6

The cryopreservation of non-human cells and tissues is a cornerstone of various fields, from veterinary medicine and animal breeding to wildlife conservation. However, the formation of ice crystals during freezing and thawing processes can cause irreversible damage to cellular structures. Research has shown that antifreeze proteins, including Type I AFPs like AFP6, can mitigate this damage.

Studies have demonstrated that the expression of skin-type AFP genes is present in the pre-hatch embryos of winter flounder, suggesting a natural cryoprotective role that could be harnessed for the cryopreservation of fish embryos. This intrinsic protection is a key factor in the successful vitrification of winter flounder embryos, which have shown continued development after thawing. The potential of AFPs to improve the success rate of embryo cryopreservation is a significant step forward in aquaculture and the conservation of aquatic species.

The application of Type I AFPs, the class to which AFP6 belongs, has been explored in the cryopreservation of various non-human cells. For instance, these proteins have been used to improve the post-thaw viability of gametes, which is critical for assisted reproduction technologies in animals. The mechanism of action involves the inhibition of ice recrystallization and the protection of cell membranes from cold-induced injury.

Table 1: Research Highlights in Cryopreservation with Winter Flounder AFP

| Research Area | Organism/Cell Type | Key Findings | Reference(s) |

| Embryo Cryopreservation | Winter Flounder (Pseudopleuronectes americanus) | Expression of skin-type AFP genes in pre-hatch embryos contributes to successful vitrification and post-thaw development. | anu.edu.au |

| Gamete Cryopreservation | Various non-human species | Type I AFPs improve post-thaw viability by inhibiting ice recrystallization and protecting cell membranes. | nih.gov |

Exploration of AFP6 in Agricultural Crop Protection Research

The agricultural sector faces significant challenges from frost damage, which can lead to substantial crop losses. The introduction of AFP genes into plants offers a promising avenue for developing frost-resistant crops. Early research in this area involved the transfer of a winter flounder AFP gene into tobacco and corn plants.

In a notable study from 1990, a synthetic version of the AFP gene from an arctic flounder was successfully inserted into black Mexican sweet corn protoplasts. While this did not result in fully freeze-resistant corn plants, it crucially demonstrated that plant cells could produce flounder antifreeze proteins. sciencedaily.com This pioneering work laid the groundwork for future research into enhancing the frost tolerance of agricultural crops. sciencedaily.com

Subsequent research with transgenic tobacco plants expressing a winter flounder AFP gene revealed that the accumulation of the antifreeze protein was cold-specific. dal.ca The plants produced detectable levels of the protein only after exposure to cold temperatures, suggesting that the stability of the AFP within the plant cells is dependent on its secondary structure at lower temperatures. dal.ca These findings underscore the potential of genetic engineering with AFP6 to extend the growing season and improve crop survival in cooler climates.

Table 2: Key Studies in Agricultural Applications of Winter Flounder AFP

| Crop | Method | Outcome | Reference(s) |

| Black Mexican Sweet Corn | Gene transfer of a synthetic flounder AFP gene into protoplasts. | Demonstrated that plant cells can produce flounder antifreeze proteins. | sciencedaily.com |

| Tobacco | Transformation with a winter flounder AFP gene construct. | AFP accumulated to detectable levels only after cold exposure, indicating cold-specific stability. | dal.ca |

Development of Antifreeze Coatings and Biomaterials Research Utilizing AFP6

The ice-inhibiting properties of AFP6 have inspired the development of novel antifreeze coatings and biomaterials. These materials have potential applications in preventing ice formation on various surfaces, from industrial equipment to biomedical devices.

Researchers have successfully fabricated glass surfaces coated with polypeptides that mimic a part of the winter flounder antifreeze protein. nih.gov These coatings have been shown to reduce the adhesion strength of ice. nih.gov The mechanism is attributed to the creation of a surface with both hydrophobic and hydrophilic regions, which disrupts the formation of a uniform ice layer. nih.gov By using linkers such as glutaraldehyde (B144438) and polyethylene (B3416737) glycol, these AFP-mimicking polypeptides can be effectively attached to surfaces like glass. nih.gov

The development of such biomimetic materials offers a more environmentally friendly and potentially more effective alternative to traditional de-icing chemicals. The ability to create durable, transparent, and ice-phobic coatings has significant implications for industries where ice accumulation is a persistent problem.

Research into AFP6 for Enhanced Frozen Food Quality and Storage (non-human food matrices)

The quality of frozen food products can be significantly compromised by the formation and growth of ice crystals during storage, leading to undesirable changes in texture and flavor. nih.govmdpi.comresearchgate.net Antifreeze proteins, including those from winter flounder, are being investigated for their ability to maintain the quality of frozen foods by controlling ice crystal growth.

While specific studies focusing solely on AFP6 in non-human food matrices are limited, research on Type I AFPs provides strong indications of their potential. For example, the application of Type I AFPs from winter flounder has been shown to improve the quality of frozen watercress (Nasturtium officinale). researchgate.net The treated watercress exhibited a more defined cell wall, smaller and rounder ice crystals, and higher mechanical strength and turgidity upon thawing. researchgate.net

Furthermore, to make the application of AFPs in the food industry more economically viable, researchers have successfully synthesized shorter versions of Type I AFPs from winter flounder that retain their antifreeze activity. researchgate.net This reduction in size significantly lowers the cost of production, opening up the possibility of wider use as a food additive to enhance the quality and shelf life of various frozen products. researchgate.net

Integration of AFP6 in Cryosurgery Research Modalities

Cryosurgery is a medical procedure that uses extreme cold to destroy abnormal or diseased tissue. The efficacy of this technique can be enhanced by ensuring the complete and controlled freezing of the target tissue. Research has shown that Type I AFP from the winter flounder can act as a valuable adjuvant in cryosurgery.

A significant study investigated the use of winter flounder AFP in the cryosurgery of subcutaneous prostate tumors in a rat model. The results demonstrated that a double-freeze procedure with the antifreeze protein present led to significantly better tumor ablation compared to a double-freeze without the protein or a single-freeze with or without it. The presence of AFP is thought to promote the formation of intracellular ice, leading to more effective cell destruction within the targeted tumor tissue. dal.ca This research highlights the potential of AFP6 to improve the precision and effectiveness of cryosurgical treatments for non-human applications in veterinary oncology.

Table 3: Impact of Winter Flounder AFP on Cryosurgery in a Rat Model

| Cryosurgery Protocol | Outcome | Reference(s) |

| Single-freeze (with or without AFP) | Less effective tumor ablation. | |

| Double-freeze (without AFP) | Less effective tumor ablation compared to with AFP. | |

| Double-freeze (with AFP) | Significantly better tumor ablation. |

Potential of AFP6 in Industrial Cryoprocesses Research

The ability of AFP6 to control ice crystal growth has significant potential in various industrial processes where the management of freezing is critical. One such area is the development and use of ice slurries for cooling and transportation.

A study on the effects of winter flounder antifreeze protein on the growth of ice particles in an ice slurry flow demonstrated its potential for industrial applications. Ice slurries are used for cooling in various sectors, including the storage and transportation of fresh fish and other perishable goods. By inhibiting the growth of large ice crystals, AFP6 can help maintain the desired consistency and cooling efficiency of the slurry, preventing blockages and ensuring uniform cooling.

The research also explored methods to enhance the ice growth inhibition properties of the AFP solution, such as preheating and ultrafiltration, to optimize its performance in flowing systems. These findings are crucial for the development of more efficient and reliable industrial cryoprocesses, from food preservation to distributed air-conditioning systems.

Methodologies and Techniques in Antifreeze Polypeptide 6 Research

Purification and Chromatographic Techniques for AFP6 Isolation

The isolation of AFP6 from its natural source or from recombinant systems requires multi-step purification strategies to separate it from a complex mixture of other proteins and biomolecules. nih.gov Chromatographic techniques are central to achieving the high degree of purity needed for detailed structural and functional analysis.

Acetone precipitation serves as an effective initial step in the purification of AFP6. A notable characteristic of AFP6 is its solubility in acetone, which allows it to be easily separated from many other proteins that precipitate in the organic solvent. dal.ca This step significantly enriches the AFP6 concentration in the soluble fraction, which can then be subjected to further chromatographic purification to isolate the polypeptide to homogeneity.

Gel filtration chromatography, also known as size-exclusion chromatography, is a key technique used in the purification of AFP6 and its precursors. nih.gov This method separates molecules based on their size. When applied to AFP6, it reveals an apparent molecular weight that is significantly higher than its actual mass, suggesting that the molecule has an unusually large Stokes radius and an elongated, non-globular shape. nih.gov For instance, a dimeric form of a flounder AFP with a true molecular weight of approximately 32,275 Da showed a much higher apparent molecular weight in size-exclusion chromatography, consistent with its long, rod-like structure. nih.gov

Ion exchange chromatography is another critical step, separating proteins based on their net charge at a specific pH. nih.gov This technique is effective in fractionating different AFP isoforms. For example, in the purification of antifreeze peptides from Ctenopharyngodon idella scales, a strong cation exchange column was used to resolve and purify fractions with high antifreeze activity. nih.gov Precursor proteins of winter flounder AFP have also been successfully isolated using a combination of gel filtration chromatography and reverse-phase high-performance liquid chromatography (HPLC). nih.gov In recombinant production, a single-step reverse-phase HPLC has been shown to be sufficient to purify AFP excreted into the culture medium. nih.gov

Table 1: Overview of Purification Techniques for AFP6

| Technique | Principle of Separation | Application in AFP6 Research | Reference |

|---|---|---|---|

| Acetone Precipitation | Differential solubility | Initial enrichment of AFP6, which remains soluble while other proteins precipitate. | dal.ca |

| Gel Filtration Chromatography | Molecular size and shape | Separates AFP6 from other proteins; helps determine its elongated structure due to an anomalously large Stokes radius. | nih.govnih.gov |

| Ion Exchange Chromatography | Net surface charge | Fractionates different AFP isoforms and purifies charged peptides. | nih.gov |

| Reverse-Phase HPLC | Hydrophobicity | High-resolution purification of native and recombinant AFP6. | nih.govnih.gov |

Spectroscopic and Spectrometric Approaches for AFP6 Characterization

Spectroscopic and spectrometric methods are indispensable for elucidating the structural features of AFP6. These techniques provide insights into the protein's secondary structure, stability, and molecular mass.

Circular Dichroism (CD) spectroscopy is a primary tool for assessing the secondary structure of AFP6. CD spectra have demonstrated that winter flounder AFPs are predominantly α-helical. nih.govresearchgate.net Studies show that a hyperactive AFP from winter flounder is almost entirely α-helical at 4°C. nih.gov The helical content is temperature-dependent; for example, the α-helical content of flounder AFP increases to over 85% near its functional temperature of -1°C. researchgate.net This high helical content is correlated with the protein's antifreeze activity, as partial denaturation and loss of helicity at higher temperatures lead to an irreversible loss of function. nih.govnih.gov

Mass spectrometry is used to confirm the identity and precise molecular mass of purified AFP6. Following purification of recombinant AFP6, mass spectrometric analysis, along with amino acid composition analysis, has been used to verify the product's identity. nih.gov It confirmed that a recombinant AFP6 produced in E. coli matched the expected sequence of the mature 37-amino acid polypeptide. nih.gov

Calorimetric and Thermometric Methods for Assessing Antifreeze Activity

The defining characteristic of AFP6 is its ability to inhibit ice crystal growth, a property quantified by measuring thermal hysteresis (TH). nih.gov Thermal hysteresis is the difference between the melting point of an ice crystal and the non-equilibrium temperature at which it begins to grow in the presence of an AFP. nih.govgoogle.com This phenomenon is a direct measure of the protein's antifreeze activity. nih.gov

Differential Scanning Calorimetry (DSC) is a powerful technique used for the quantitative measurement of the thermal hysteresis activity of AFPs. nih.govnih.gov DSC can be used isothermally to measure the enthalpic changes associated with ice crystal rearrangements over time, with AFP-containing samples showing significantly different heat flow profiles compared to controls. nih.gov The method offers high stability and repeatability for determining the antifreeze activity of proteins like AFP6. magtech.com.cn The analysis of AFP activity has traditionally involved direct microscopic observation, but DSC provides a more quantitative and less variable assessment. nih.gov

The thermal hysteresis activity is dependent on several factors, including the concentration of the AFP. nih.govacs.org For many AFPs, the TH value increases with rising protein concentration up to a certain plateau. nih.gov

Microscopic and Imaging Techniques for Observing AFP6-Ice Interactions

Visualizing the direct interaction between AFP6 and ice crystals is crucial for understanding its mechanism of action. Various microscopy techniques are employed to observe how the protein binds to specific ice crystal planes and modifies their growth.

Ice etching is a classic method used to identify the ice planes to which an AFP binds. nih.govnih.gov This technique has been used to establish that different AFPs may bind to different faces of an ice crystal. nih.gov For Type I AFPs, like AFP6, studies have shown that they bind to the nih.gov hexagonal bipyramidal planes of ice. royalsocietypublishing.org

Recombinant Expression Systems and Fermentation for AFP6 Production Research

To overcome the limitations of isolating AFP6 from its natural source, researchers have developed recombinant expression systems. Escherichia coli is a commonly used host for producing recombinant AFP6.

For mutagenesis studies and production, a synthetic gene for the mature 37-amino acid AFP6 polypeptide can be cloned and expressed in E. coli. nih.gov To facilitate purification, the gene is often engineered with a leader sequence, such as the bacterial ompA leader, which directs the excretion of the synthesized AFP into the culture medium. nih.gov Upon induction, a biologically active recombinant AFP (rAFP) is produced and secreted, with accumulation in the medium reaching levels of approximately 16 mg/L after 18 hours of induction. nih.gov This extracellular expression simplifies purification, as the rAFP can be isolated directly from the culture medium. nih.gov In other research, AFP6 has been expressed intracellularly in E. coli as a fusion protein, which is later cleaved to yield the active monomeric protein. nih.gov While not specific to AFP6, pilot-scale fermentation (up to 700 L) has been successfully used for other AFPs, demonstrating the potential for large-scale production of these proteins for further application studies.

Table 2: Summary of Recombinant AFP6 Production in E. coli

| Parameter | Description | Reference |

|---|---|---|

| Host System | Escherichia coli | nih.govnih.gov |

| Gene Source | Chemically synthesized gene for the 37-amino acid mature polypeptide. | nih.gov |

| Expression Strategy | Extracellular excretion using an ompA leader sequence or intracellular expression as a fusion protein. | nih.govnih.gov |

| Induction | Isopropyl β-D-1-thiogalactopyranoside (IPTG) induction. | nih.gov |

| Yield | Approximately 16 mg/L in culture medium after 18 hours of induction. | nih.gov |

| Activity of rAFP | Recombinant AFP6 lacking C-terminal amidation was found to be about 70% as active as the amidated wild-type protein. | nih.gov |

Bioassays for Antifreeze and Ice Recrystallization Inhibition Activity

The primary functions of AFP6, thermal hysteresis (TH) and ice recrystallization inhibition (IRI), are quantified using specific bioassays. ui.ac.id Thermal hysteresis is the non-colligative difference between the melting point and the freezing point of a solution containing the AFP. nih.govnih.gov This activity is a key measure used to determine and quantify the antifreeze capacity of the polypeptide. ui.ac.id